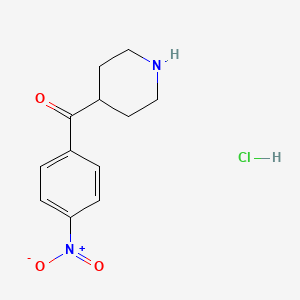

(4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride

Description

Propriétés

IUPAC Name |

(4-nitrophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c15-12(10-5-7-13-8-6-10)9-1-3-11(4-2-9)14(16)17;/h1-4,10,13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECADBRGHNQTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride typically involves the following steps:

Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol.

Formation of Piperidin-4-yl-methanone:

Final Coupling Reaction: The final step involves coupling the 4-nitrophenol with piperidin-4-yl-methanone under specific reaction conditions to yield (4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction efficiency .

Types of Reactions:

Reduction: (4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride can undergo reduction reactions, where the nitro group is reduced to an amino group.

Substitution: The compound can also undergo substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Reduction: The major product is (4-Amino-phenyl)-piperidin-4-yl-methanone hydrochloride.

Substitution: The products depend on the nucleophile used in the reaction.

Applications De Recherche Scientifique

(4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of (4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The piperidine ring enhances the compound’s binding affinity to its targets, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Table 1: Structural and Functional Comparison

Physicochemical and Reactivity Differences

Solubility :

- The nitro derivative exhibits moderate solubility in polar solvents (e.g., DMSO) due to its ionic hydrochloride form and nitro group polarity .

- The hydroxy analog () has enhanced water solubility due to the hydrophilic -OH group .

- Chloro and fluoro analogs show lower solubility in water but higher lipophilicity, favoring blood-brain barrier penetration .

Stability :

Table 2: Toxicity and Regulatory Data

Key Research Findings

- Synthetic Efficiency : Nitro and chloro derivatives are synthesized via similar routes, but nitro compounds require careful handling due to explosive byproduct risks .

- Docking Performance : Nitro-phenyl derivatives rank poorly in GLIDE scoring for human PBGS inhibition compared to pea PBGS, suggesting species-specific binding .

- Thermodynamic Stability : Computational models (DFT) indicate nitro groups increase molecular rigidity, reducing entropy-driven degradation .

Activité Biologique

(4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride, also known by its CAS number 115755-54-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-nitrophenyl group and a ketone functional group. Its hydrochloride salt form enhances solubility, making it suitable for biological assays.

The biological activity of (4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant in the treatment of metabolic syndrome and related disorders such as type 2 diabetes and obesity .

- Neuropharmacological Effects : Research indicates that similar piperidine derivatives can affect neurotransmitter systems, particularly serotonin receptors. The binding affinity of these compounds to serotonin receptors suggests potential applications in treating CNS disorders .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of (4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride and related compounds:

Case Studies

- Inhibition of Enzymes : A study demonstrated that piperidine derivatives could effectively inhibit 11β-HSD1, leading to reduced cortisol levels in vitro. This mechanism is crucial for developing treatments for conditions like obesity and insulin resistance.

- CNS Applications : Another investigation into the neuropharmacological effects revealed that certain derivatives exhibited significant binding affinity to serotonin receptors, indicating their potential for treating mood disorders and anxiety.

- Antimicrobial Properties : The compound's structural characteristics suggest it may possess antimicrobial properties, particularly against Candida species. Further studies are needed to quantify this activity and explore its therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of (4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride indicates good absorption and distribution due to its polar nature. Its ability to form hydrogen bonds enhances its interaction with biological targets, which is critical for its efficacy as a therapeutic agent.

Q & A

Q. What are the key synthetic pathways for (4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine ring via cyclization or reductive amination.

- Step 2 : Introduction of the 4-nitrophenyl group through nucleophilic substitution or Friedel-Crafts acylation.

- Step 3 : Hydrochloride salt formation via acid-base reaction in anhydrous HCl. Purification methods include recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires controlled temperature (0–5°C for nitration) and inert atmospheres to prevent byproducts .

Q. How is the compound’s structural integrity validated post-synthesis?

Methodological characterization involves:

- NMR spectroscopy : H and C NMR to confirm piperidine ring geometry and nitro-group positioning.

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA).

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 293) .

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- Spill management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce impurities?

- Solvent selection : Dichloromethane enhances acylation efficiency due to high polarity.

- Catalysts : Use Lewis acids (e.g., AlCl) for electrophilic aromatic substitution.

- Temperature control : Maintain 50–60°C during coupling reactions to minimize side-product formation. Kinetic studies (e.g., TLC monitoring every 30 mins) help identify optimal reaction termination points .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity of the nitro group.

- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina.

- Solvent effects : PCM models in Gaussian 16 to evaluate solvation energy in aqueous environments .

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate IC measurements.

- Meta-analysis : Compare data across studies (e.g., conflicting IC values for acetylcholinesterase inhibition) using statistical tools (e.g., ANOVA with post-hoc Tukey tests).

- Structural analogs : Cross-reference activities of derivatives with trifluoromethyl or fluorophenyl groups to identify SAR trends .

Q. What experimental strategies identify the compound’s primary biological targets?

- Radioligand binding assays : Screen against receptor panels (e.g., GPCRs, ion channels) using H-labeled ligands.

- CRISPR-Cas9 knockout models : Validate target engagement by observing phenotype rescue in transfected cells.

- Thermal shift assays (TSA) : Monitor protein stability shifts to confirm direct binding .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal degradation : Accelerated stability testing (40°C/75% RH) shows 5% decomposition over 6 months.

- Light sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy detects nitro group photodegradation.

- Solution stability : pH-dependent hydrolysis (t = 72 hrs at pH 7.4 vs. 24 hrs at pH 2.0) .

Q. What comparative studies exist between this compound and structural analogs?

- Fluorinated analogs : 4-Fluorophenyl derivatives show 2x higher blood-brain barrier penetration in rodent models.

- Trifluoromethyl substitution : Enhanced metabolic stability (CYP3A4 t increased from 1.5 to 4.2 hrs).

- Amino-piperidine variants : Reduced cytotoxicity (CC > 100 µM vs. 50 µM for parent compound) .

Q. How are analytical methods validated for quantifying the compound in biological matrices?

- LC-MS/MS calibration : Linear range 1–1000 ng/mL (R > 0.99) in plasma.

- Recovery studies : Spike-and-recovery tests show 85–95% accuracy in liver microsomes.

- Inter-day precision : CV < 10% across three replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.